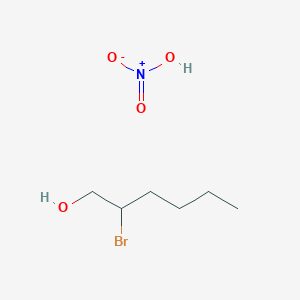![molecular formula C12H13NO6 B14507872 (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid CAS No. 62782-63-2](/img/structure/B14507872.png)
(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid: is an organic compound characterized by the presence of a nitrobenzoyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid typically involves the esterification of (2S)-2-hydroxypentanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid can undergo reduction to form the corresponding amino compound.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypentanoic acid and 4-nitrobenzoic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed:
Reduction: (2S)-2-[(4-Aminobenzoyl)oxy]pentanoic acid.
Substitution: (2S)-2-hydroxypentanoic acid and 4-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry: (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its nitro group can be reduced to an amino group, which can then be further modified to introduce fluorescent or radioactive labels.
Medicine: The compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties. Additionally, it can be used as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
(2S)-2-[(4-Aminobenzoyl)oxy]pentanoic acid: This compound is similar in structure but contains an amino group instead of a nitro group.
(2S)-2-[(4-Methylbenzoyl)oxy]pentanoic acid: This compound has a methyl group in place of the nitro group.
(2S)-2-[(4-Chlorobenzoyl)oxy]pentanoic acid: This compound contains a chlorine atom instead of a nitro group.
Uniqueness: (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the stereochemistry of the compound (2S configuration) adds another layer of specificity in its interactions with biological targets.
Propriétés
Numéro CAS |
62782-63-2 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
(2S)-2-(4-nitrobenzoyl)oxypentanoic acid |
InChI |
InChI=1S/C12H13NO6/c1-2-3-10(11(14)15)19-12(16)8-4-6-9(7-5-8)13(17)18/h4-7,10H,2-3H2,1H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
HIOWALNDNJQWCJ-JTQLQIEISA-N |
SMILES isomérique |
CCC[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


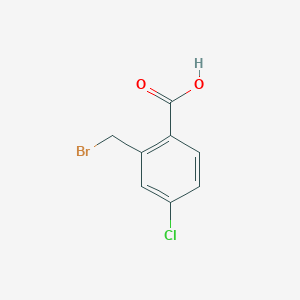
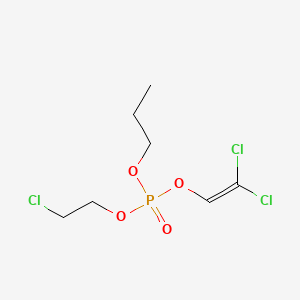
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
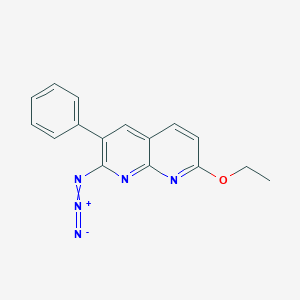

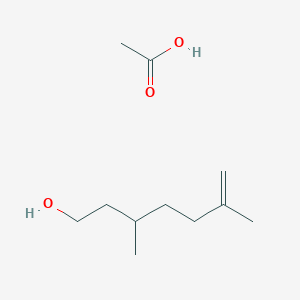

![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)

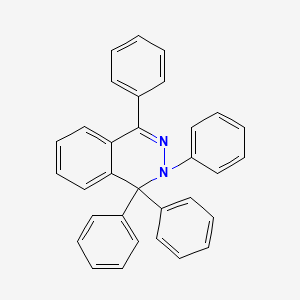

![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
